REACTION_CXSMILES
|
[CH:1]1([C:4](=[O:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:3][CH2:2]1.C(O)[C:13]1[CH:18]=[CH:17]C=[CH:15][CH:14]=1.O(Cl)[Li]>C1(C)C=CC=CC=1>[CH:1]1([C:4](=[O:11])[CH2:5][C:6]([O:8][CH2:9][C:10]2[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=2)=[O:7])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
680 mg
|
Type
|
reactant
|
Smiles
|
O([Li])Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 48 h in flask
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean-stark apparatus
|
Type
|
CUSTOM
|
Details
|
solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide compound D20-1 (5.2 g, crude) as a brown oil
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C(CC(=O)OCC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |